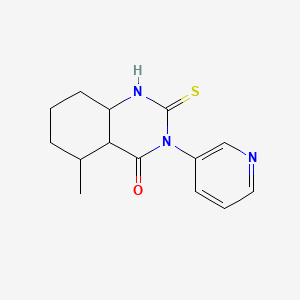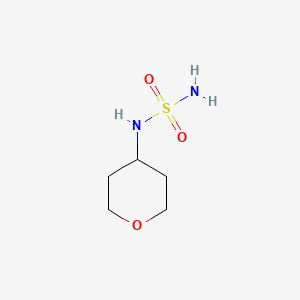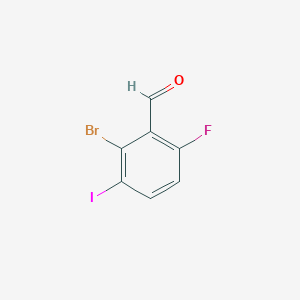![molecular formula C23H25N7O2 B2959619 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1171645-88-7](/img/structure/B2959619.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is an intricate chemical compound distinguished by its complex structure. Due to its notable structural diversity, it finds applications across various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves multiple synthetic steps. The synthesis typically starts with the preparation of the core pyrazolopyrimidine scaffold, followed by sequential functional group modifications to introduce the azepan-1-yl and isoxazole-3-carboxamide groups. Specific reaction conditions such as solvent choice, temperature, and time are crucial for optimal yield and purity.
Industrial Production Methods: Industrial-scale production leverages optimized protocols for efficiency. This often involves continuous flow chemistry techniques, which provide precise control over reaction parameters, thus improving yield and reducing waste.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation, particularly at the azepan-1-yl moiety, under specific oxidative conditions.
Reduction: Reduction reactions can target the pyrazolopyrimidine core, altering its electronic properties.
Substitution: Substitution reactions commonly occur at the phenyl and isoxazole rings, allowing for diverse functional group modifications.
Common Reagents and Conditions Used:
Oxidation: Common reagents include hydrogen peroxide and sodium periodate.
Reduction: Common reagents include sodium borohydride and lithium aluminium hydride.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired functional group introduction.
Major Products Formed: Products vary based on reaction conditions but often include oxidized or reduced forms of the parent compound, as well as substituted derivatives with modified functional groups.
科学研究应用
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is extensively utilized in scientific research due to its pharmacological potential. Its applications include:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its interaction with various biological targets, influencing cellular pathways.
Medicine: Explored for potential therapeutic uses, particularly in targeting specific enzymes and receptors involved in disease processes.
Industry: Utilized in developing specialized materials with unique properties.
作用机制
The compound exerts its effects through intricate molecular interactions. It binds to specific molecular targets, such as enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to alterations in cellular pathways and subsequent biological responses.
相似化合物的比较
5-phenylisoxazole-3-carboxamide derivatives
Azepane-containing pyrazolopyrimidines
Substituted pyrazolo[3,4-d]pyrimidines
That covers the essentials! If you're ever in the mood to dive deeper into the specifics of any section, let me know. There's always more chemistry to uncover!
属性
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c31-23(19-14-20(32-28-19)17-8-4-3-5-9-17)24-10-13-30-22-18(15-27-30)21(25-16-26-22)29-11-6-1-2-7-12-29/h3-5,8-9,14-16H,1-2,6-7,10-13H2,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOJKOXFCBXTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
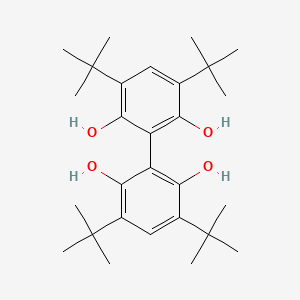
![5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2959539.png)
![N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2959540.png)
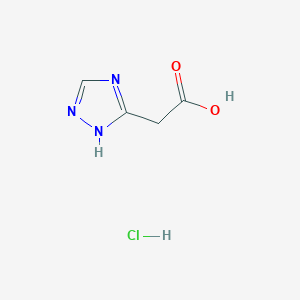
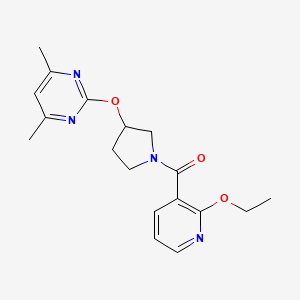
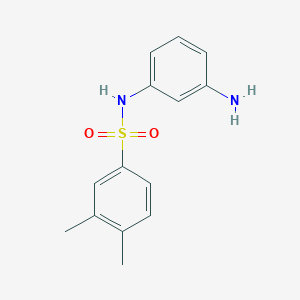
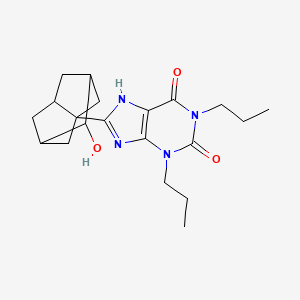
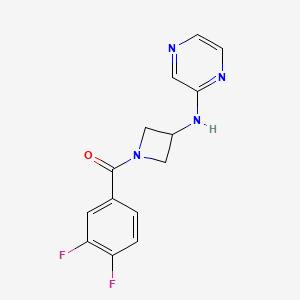
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid](/img/structure/B2959552.png)
![2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2959553.png)
